![molecular formula C21H16F2N4O2 B2893752 4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 1211153-57-9](/img/structure/B2893752.png)
4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H16F2N4O2 and its molecular weight is 394.382. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Tissue Distribution
One study investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, showing potential as an effective oral anti-fibrotic drug. This compound, while not the exact molecule , shares structural similarities, suggesting that research on "4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide" might also explore its pharmacokinetic properties and tissue distribution (Kim et al., 2008).
Cardiac Electrophysiological Activity
Another relevant study discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential of the imidazol-1-yl moiety in producing class III electrophysiological activity. This suggests that the compound of interest may also have applications in cardiac electrophysiology research (Morgan et al., 1990).
TNF-alpha Converting Enzyme Inhibition
Research into novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides as TACE inhibitors highlights the therapeutic potential of such compounds in inflammation and cancer. Given the structural components of "4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide," similar applications in inhibiting TNF-alpha converting enzyme could be considered (Ott et al., 2008).
Antimicrobial Applications
The use of thiosemicarbazide derivatives in the synthesis of various heterocyclic compounds, including imidazoles, and their antimicrobial assessment indicates the potential of imidazole-containing compounds in antimicrobial applications. This suggests that research on the compound of interest might also explore its antimicrobial properties (Elmagd et al., 2017).
Propiedades
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-5-6-18(19(23)9-16)20-10-17(26-29-20)11-25-21(28)15-3-1-14(2-4-15)12-27-8-7-24-13-27/h1-10,13H,11-12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGLZXUKSWOWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.